molecular formula C21H32O2 B1237072 5,6-Methanoleukotriene A4 CAS No. 83213-62-1

5,6-Methanoleukotriene A4

Cat. No.: B1237072
CAS No.: 83213-62-1
M. Wt: 316.5 g/mol
InChI Key: QQHGNGMKCHAGCP-NAFCREQCSA-N
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Description

Contextualizing Leukotrienes within Lipid Signaling Pathways

Leukotrienes are potent biological mediators that belong to the larger family of eicosanoids, which are signaling molecules derived from 20-carbon polyunsaturated fatty acids. wikipedia.orgnih.gov They function as local hormones, acting in an autocrine (on the same cell) or paracrine (on nearby cells) fashion to regulate critical cellular responses, particularly within the immune system. wikipedia.org

Eicosanoid synthesis is not a continuous process; rather, these molecules are produced on demand in response to various stimuli. creative-proteomics.com The cascade begins with the release of arachidonic acid from the phospholipids (B1166683) of the cell membrane, a reaction catalyzed by the enzyme phospholipase A2. creative-proteomics.commetwarebio.comjci.org Once liberated, free arachidonic acid can be metabolized by several enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. metwarebio.comresearchgate.net

The COX pathway leads to the production of prostaglandins (B1171923) and thromboxanes, while the lipoxygenase pathways yield leukotrienes and lipoxins. creative-proteomics.comresearchgate.net The key enzyme for leukotriene biosynthesis is 5-lipoxygenase (5-LOX). selfhacked.complos.org This enzyme converts arachidonic acid into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further transformed by 5-LOX into Leukotriene A4 (LTA4). d-nb.info LTA4 is a pivotal and unstable epoxide that serves as the precursor for all other leukotrienes. creative-proteomics.comselfhacked.com It can be converted into Leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or conjugated with glutathione (B108866) to form the cysteinyl leukotrienes (CysLTs) — Leukotriene C4 (LTC4), which is subsequently metabolized to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). nih.govwikipedia.orgselfhacked.com

Leukotrienes are powerful mediators of inflammation and play a central role in immune responses. selfhacked.comprimescholars.comscbt.com Their production is often associated with inflammatory conditions and allergic reactions. wikipedia.orgcreative-proteomics.com

Inflammation: Leukotrienes contribute significantly to the inflammatory cascade. They increase vascular permeability, which allows plasma to leak into tissues, causing edema. primescholars.com They are also potent chemoattractants for immune cells, particularly neutrophils, recruiting them to sites of injury or infection. selfhacked.comprimescholars.comaai.org This recruitment and activation of leukocytes are fundamental aspects of the innate immune response. aai.org

Immune Modulation: Beyond general inflammation, leukotrienes modulate specific immune functions. They can stimulate the production of other inflammatory molecules like cytokines and chemokines, further amplifying the immune response. aai.org They are involved in the activation of various immune cells, including mast cells, eosinophils, and monocytes. selfhacked.comprimescholars.com

Asthma and Allergic Reactions: The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are particularly infamous for their role in the pathophysiology of asthma and allergic rhinitis. wikipedia.orgprimescholars.com They are potent bronchoconstrictors, causing the smooth muscles lining the airways to contract, which leads to a narrowing of the airways and difficulty breathing. wikipedia.orgprimescholars.com They also stimulate mucus secretion, further obstructing the airways. atsjournals.org The overproduction of these leukotrienes is a major contributor to the symptoms of asthma. wikipedia.org

Arachidonic Acid Metabolism and Eicosanoid Biosynthesis

Historical Perspective of 5,6-Methanoleukotriene A4 Discovery and Initial Characterization

The study of leukotrienes was initially hampered by the extreme chemical instability of the central intermediate, LTA4. This challenge prompted chemists to design and create more stable molecules that could mimic the structure and function of the natural compound, facilitating biological investigation.

This compound was explicitly designed to be a stable and biologically active analogue of LTA4. rsc.orgrice.edu Subsequent studies quickly validated this design. Research demonstrated that this compound is a potent and, importantly, a specific inhibitor of the 5-lipoxygenase enzyme. datapdf.comrice.edu This specificity was a crucial finding, as it showed the compound did not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase or 12-lipoxygenase. datapdf.com Its stability compared to the natural LTA4 allowed for more controlled and reproducible experiments, cementing its role as an essential chemical probe in leukotriene research. rsc.org

Inhibitory Activity of this compound and Related Compounds
CompoundTarget EnzymeReported ActivityReference
This compound (18)5-LipoxygenasePotent and specific inhibitor (IC50 = 3 µM) datapdf.com
This compoundCyclooxygenaseNo inhibition datapdf.com
This compound12-LipoxygenaseNo inhibition datapdf.com
Leukotriene A4 (LTA4)5-LipoxygenaseInhibitory activity at micromolar concentrations datapdf.com

Early Synthetic Efforts and Structural Elucidation

Rationale for Research on Synthetic Leukotriene Analogues

The development of synthetic analogues of naturally occurring biomolecules is a cornerstone of medicinal chemistry and chemical biology. The rationale for creating compounds like this compound is multifaceted.

The primary driver was the inherent instability of natural leukotriene intermediates, especially LTA4. rsc.org This instability made it difficult to isolate, study, and understand their precise biological functions. Stable analogues provide a means to overcome this limitation, allowing researchers to investigate the roles of specific leukotrienes in complex biological systems. plos.orgresearchgate.net

Furthermore, the discovery that leukotrienes are key mediators in diseases like asthma sparked a race to develop drugs that could block their harmful effects. atsjournals.orgnih.gov Synthetic analogues were crucial in this endeavor. They served as tools to study the structure and function of leukotriene receptors and enzymes, providing the foundational knowledge needed for rational drug design. researchgate.netnih.gov This research has led to the development of two main classes of anti-leukotriene drugs: leukotriene synthesis inhibitors, which block the 5-LOX pathway, and leukotriene receptor antagonists, which prevent leukotrienes from binding to their receptors on target cells. nih.gov The study of stable analogues helped to elucidate the structure-activity relationships necessary to design these potent and selective therapeutic agents. atsjournals.org

Overcoming Instability of Natural Leukotriene A4

The primary challenge in studying the physiological and pathological roles of Leukotriene A4 is its chemical instability. As an epoxide, LTA4 is highly susceptible to rapid hydrolysis, making it difficult to isolate, store, and utilize in experimental settings. To address this, researchers synthesized this compound. rsc.org By replacing the unstable 5,6-epoxide group of LTA4 with a chemically stable cyclopropane (B1198618) ring, a molecule was created that mimics the structure of the natural compound but is not prone to rapid degradation. nstl.gov.cnvdoc.pub This stability allows for more controlled and reproducible in vitro and in vivo studies of leukotriene biosynthesis and function. rsc.org The total synthesis of this stable analogue was a significant advancement in the field, providing a reliable tool for investigation. rsc.orgnstl.gov.cn

Utility as a Research Tool in Leukotriene Biology

The development of this compound has been instrumental in advancing the understanding of leukotriene biology. rsc.org Its stability and biological activity make it an invaluable research tool. rsc.orgrice.edu One of its most significant applications is as a selective inhibitor of 5-lipoxygenase, the key enzyme in leukotriene biosynthesis. thieme-connect.comthieme-connect.combiochem2.com Studies have demonstrated that this compound is a potent and specific inhibitor of 5-lipoxygenase, without significantly affecting other enzymes like cyclooxygenase or 12-lipoxygenase. researchgate.netresearchgate.net This specificity allows researchers to probe the specific functions of the 5-lipoxygenase pathway in various physiological and disease processes. researchgate.netgoogleapis.com By inhibiting the production of all subsequent leukotrienes, it helps to elucidate their collective role in conditions such as inflammation, asthma, and other immune responses. researchgate.net

Chemical and Biological Data

The following tables summarize key chemical properties and biological activities of this compound.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical NameThis compound
Molecular FormulaC21H32O2
Synonyms5,6-M-LTA4, A stable analogue of Leukotriene A4
Key Structural FeatureContains a cyclopropane ring instead of an epoxide

Table 2: Biological Activity of this compound

Target EnzymeActivitySignificance
5-Lipoxygenase (5-LO)Potent and selective inhibitor researchgate.netresearchgate.netAllows for the study of the 5-LO pathway's role in inflammation and other diseases. researchgate.net
CyclooxygenaseNo significant inhibition researchgate.netDemonstrates specificity of action.
12-LipoxygenaseNo significant inhibition researchgate.netFurther confirms selective inhibition profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83213-62-1

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

4-[2-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]cyclopropyl]butanoic acid

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-18-20(19)16-14-17-21(22)23/h6-7,9-13,15,19-20H,2-5,8,14,16-18H2,1H3,(H,22,23)/b7-6+,10-9+,12-11+,15-13+

InChI Key

QQHGNGMKCHAGCP-NAFCREQCSA-N

SMILES

CCCCCC=CCC=CC=CC=CC1CC1CCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/C=C/C1CC1CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CC1CC1CCCC(=O)O

Synonyms

5,6-methanoleukotriene A4
5,6-methanoleukotriene A4, (1alpha,2beta(1E,3E,5Z,8Z))-(+-)-isomer
5,6-methanoleukotriene A4, (1alpha,2beta(1E,3E,5Z,8Z))-isomer
5,6-methanoleukotriene A4, (1R-(1alpha,2alpha(1E,3E,5Z,3Z)))-isome

Origin of Product

United States

Molecular Structure and Nomenclature of 5,6 Methanoleukotriene A4

Systematic Naming Conventions

The systematic IUPAC name for Leukotriene A4 is 4-{(2S,3S)-3-[(1E,3E,5Z,8Z)-Tetradeca-1,3,5,8-tetraen-1-yl]oxiran-2-yl}butanoic acid. wikipedia.org The nomenclature for 5,6-Methanoleukotriene A4 follows this foundation, with the key distinction being the replacement of the epoxide ring with a cyclopropane (B1198618) ring. While a definitive systematic name is not consistently cited across literature, its structure is well-defined as a derivative of leukotriene A4 where the 5,6-epoxide is replaced by a methano bridge. rsc.orgnstl.gov.cn

Distinctive Structural Features

The defining characteristic of this compound is the incorporation of a cyclopropane ring in place of the epoxide ring found in its natural counterpart, Leukotriene A4. rsc.org

Stereochemical Considerations and Isomerism

The stereochemistry of this compound is complex, with multiple stereogenic centers. The configuration around the cyclopropane ring is typically trans. googleapis.com The molecule also contains several double bonds, which can exist as either cis (Z) or trans (E) isomers, further contributing to the potential for multiple diastereomers. sydney.edu.auuou.ac.in The precise arrangement of these stereocenters and the geometry of the double bonds are crucial for the molecule's biological activity. nih.govnih.gov

Interactive Data Table: Stereochemical Features

FeatureDescription
Cyclopropane Ring The configuration of the substituents on the cyclopropane ring is trans. googleapis.com
Double Bonds The molecule contains a conjugated triene system and an additional isolated double bond, each with the potential for E/Z isomerism.
Chiral Centers The carbon atoms of the cyclopropane ring and other substituted carbons in the fatty acid chain are potential stereogenic centers. sydney.edu.au

Comparison with Natural Leukotriene A4 Structure

The primary structural difference between this compound and natural Leukotriene A4 is the substitution of the 5,6-epoxide with a 5,6-methano (cyclopropane) group. rsc.org

Impact of Structural Modifications on Stability

The replacement of the chemically labile epoxide ring in Leukotriene A4 with a more robust cyclopropane ring significantly increases the molecule's stability. rsc.org Epoxides are susceptible to ring-opening reactions, making Leukotriene A4 highly unstable and difficult to isolate. wikipedia.org The cyclopropane ring, while strained, is a covalent C-C bond structure that is less prone to spontaneous degradation under physiological conditions. rsc.orglibretexts.org This enhanced stability makes this compound a valuable research tool. rsc.org

Implications for Biological Activity

Interactive Data Table: Structural and Functional Comparison

CompoundKey Structural FeatureStabilityBiological Role
Leukotriene A4 5,6-epoxide ring wikipedia.orgHighly unstable wikipedia.orgPrecursor to other leukotrienes wikipedia.org
This compound 5,6-cyclopropane ring rsc.orgStable rsc.orgSelective inhibitor of 5-lipoxygenase nih.govrice.eduresearchgate.net

Biosynthesis and Metabolism of Leukotrienes and Analogues

Arachidonic Acid Cascade Pathways

The arachidonic acid cascade represents a complex network of metabolic pathways that convert arachidonic acid, a polyunsaturated fatty acid typically released from cell membrane phospholipids (B1166683) by phospholipase A2, into a diverse group of biologically active lipid mediators known as eicosanoids. thieme-connect.comescholarship.org These pathways are broadly categorized into the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 epoxygenase pathways. escholarship.org The lipoxygenase pathway, in particular, is responsible for the synthesis of leukotrienes and lipoxins, which are key mediators of inflammation. escholarship.orgthieme-connect.com

5-Lipoxygenase Pathway Initiation

The biosynthesis of leukotrienes is initiated by the 5-lipoxygenase (5-LOX) pathway. thieme-connect.comthieme-connect.com This pathway begins when arachidonic acid is released from the cell membrane in response to various stimuli. thieme-connect.com The enzyme 5-lipoxygenase, often with the assistance of the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in this cascade. mdpi.com FLAP presents the arachidonic acid to 5-LOX for processing. mdpi.com The 5-LOX enzyme itself is a non-heme iron-containing dioxygenase that performs a dual catalytic function. mdpi.com First, it facilitates the insertion of molecular oxygen into arachidonic acid to produce the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). thieme-connect.commdpi.com

Formation of Leukotriene A4 as an Intermediate

Following the initial oxygenation, the 5-LOX enzyme catalyzes a second reaction: the dehydration of 5-HPETE. This step results in the formation of Leukotriene A4 (LTA4), an unstable epoxide. thieme-connect.commdpi.com LTA4, chemically known as (7E,9E,11Z,14Z)-(5S,6S)-5,6-epoxyicosa-7,9,11,14-tetraenoate, is a critical branching point in the leukotriene biosynthetic pathway. nih.govwikipedia.org Due to its inherent instability, LTA4 is rapidly converted into other bioactive leukotrienes by downstream enzymes. thieme-connect.comresearchgate.net

Enzymatic Transformations of Leukotriene A4

The fate of the unstable intermediate LTA4 is determined by the specific enzymatic machinery present within a given cell type. It can be metabolized via two primary enzymatic routes, leading to the formation of either Leukotriene B4 or the cysteinyl leukotrienes.

Leukotriene A4 Hydrolase Activity and LTB4 Formation

In cells such as neutrophils, LTA4 is a substrate for the enzyme Leukotriene A4 hydrolase (LTA4H). researchgate.netd-nb.info LTA4H is a bifunctional zinc-containing metalloenzyme that stereospecifically catalyzes the hydrolysis of the epoxide ring in LTA4. wikipedia.orgnih.gov This enzymatic reaction involves the addition of a water molecule, which opens the epoxide and leads to the formation of Leukotriene B4 (LTB4). wikipedia.org The precise catalytic mechanism ensures the formation of LTB4 with a specific stereochemistry (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid), which is crucial for its biological activity. rcsb.org LTB4 is a potent chemoattractant for leukocytes and plays a significant role in inflammatory responses. researchgate.netd-nb.info

Leukotriene C4 Synthase Activity and Cysteinyl Leukotriene Formation

Alternatively, in cells like mast cells and eosinophils, LTA4 is conjugated with the tripeptide glutathione (B108866) (GSH). researchgate.netd-nb.info This reaction is catalyzed by Leukotriene C4 synthase (LTC4S), a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) family. researchgate.netd-nb.info LTC4S is a key enzyme that commits the pathway to the formation of the cysteinyl leukotrienes. researchgate.net The product of this reaction, Leukotriene C4 (LTC4), is the first in the series of cysteinyl leukotrienes. researchgate.net It can be subsequently metabolized extracellularly to form Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). thieme-connect.com The cysteinyl leukotrienes are potent mediators involved in allergic reactions and asthma, causing effects such as bronchoconstriction and increased vascular permeability. wikipedia.org

Metabolic Fate of 5,6-Methanoleukotriene A4

This compound is a synthetic, stable analogue of the naturally occurring LTA4. rsc.orgrice.edu Its structure is characterized by the replacement of the chemically unstable 5,6-epoxide ring of LTA4 with a more stable cyclopropane (B1198618) (methano) ring. rsc.org This structural modification renders it resistant to the enzymatic hydrolysis catalyzed by LTA4 hydrolase.

Research has demonstrated that this compound acts as a potent and specific inhibitor of the 5-lipoxygenase enzyme, the initial and rate-limiting enzyme in the leukotriene biosynthetic pathway. nih.govnih.govresearchgate.net By inhibiting 5-LOX, it effectively blocks the formation of all subsequent leukotrienes, including LTB4 and the cysteinyl leukotrienes. thieme-connect.com Studies have shown that it inhibits 5-lipoxygenase without affecting the activity of cyclooxygenase or 12-lipoxygenase, highlighting its specificity. researchgate.net Its methyl ester form, this compound methyl ester, has also been identified as a specific 5-lipoxygenase inhibitor. escholarship.orgresearchgate.netnih.gov Therefore, the primary metabolic fate and biological function of this compound is not to act as a substrate for downstream metabolic conversion, but rather to act as a stable inhibitor of an upstream enzyme in the arachidonic acid cascade.

Research Findings on this compound

CompoundTarget EnzymeObserved EffectCell/System StudiedReference
This compound 5-LipoxygenasePotent and specific inhibitorMast-cell sarcoma nih.govnih.gov
This compound CyclooxygenaseNo inhibitionGuinea pig polymorphonuclear leukocytes researchgate.net
This compound 12-LipoxygenaseNo inhibitionGuinea pig polymorphonuclear leukocytes researchgate.net
This compound methyl ester 5-LipoxygenaseSpecific inhibitorRat hippocampal CA1 neurons escholarship.orgnih.gov

Investigations into Analog Stability within Biological Systems

Leukotriene A4 (LTA4) is a naturally occurring and highly unstable epoxide, which serves as a key intermediate in the biosynthesis of other leukotrienes. d-nb.infoescholarship.org Its chemical lability poses significant challenges for studying its biological roles. To overcome this, chemically stable analogues have been synthesized, including this compound. rsc.org

The total synthesis of this compound, a stable and biologically active analogue of LTA4, was described in 1981. rsc.org Its stability is conferred by the replacement of the chemically reactive 5,6-epoxide group of LTA4 with a more robust cyclopropane ring. rsc.orggoogleapis.com This structural modification makes the compound resistant to the rapid enzymatic and non-enzymatic degradation that LTA4 undergoes in biological systems. rsc.org

The development of stable analogues is a common strategy in leukotriene research. For instance, other analogues have been designed to resist metabolic inactivation pathways such as omega-oxidation or dehydrogenation, thereby prolonging their biological activity and utility in research. scielo.brnih.gov The stability of this compound allows for its use in various in-vitro and in-vivo experimental systems to probe the functions of the 5-lipoxygenase pathway. escholarship.orgnih.gov

CompoundKey Structural FeatureRelative Stability in Biological SystemsPrimary Reason for Stability/Instability
Leukotriene A4 (LTA4)5,6-epoxideLow (chemically labile)The epoxide ring is highly strained and susceptible to rapid hydrolysis and enzymatic conversion. d-nb.infoescholarship.org
This compound5,6-cyclopropane ringHigh (chemically stable)The cyclopropane ring replaces the unstable epoxide, conferring resistance to degradation. rsc.orgnih.gov

Potential for Enzymatic Processing of the Analogue

The enzymatic fate of natural Leukotriene A4 is rapid and divergent. It is either converted by LTA4-hydrolase to form Leukotriene B4 (LTB4) or conjugated with glutathione by LTC4 synthase to produce Leukotriene C4 (LTC4). escholarship.org The structural stability of this compound, conferred by its methano-bridge, prevents it from being an effective substrate for these processing enzymes.

Instead of being metabolized, the primary enzymatic interaction of this compound is the potent and specific inhibition of 5-lipoxygenase (5-LO). nih.govrice.edu This enzyme is responsible for the initial steps in leukotriene biosynthesis, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into LTA4. d-nb.infoescholarship.org By inhibiting 5-lipoxygenase, this compound effectively blocks the production of all subsequent leukotrienes derived from this pathway. escholarship.orgthieme-connect.com

Research has demonstrated that this compound is a highly specific inhibitor. Studies using guinea pig polymorphonuclear leukocytes showed that it potently inhibits 5-lipoxygenase without affecting the activity of cyclooxygenase or 12-lipoxygenase, other key enzymes in eicosanoid metabolism. nih.gov This specificity makes it a valuable pharmacological tool for investigating the precise role of the 5-lipoxygenase pathway in various physiological and pathological processes. escholarship.orgnih.gov Its methyl ester form has also been utilized in studies to block the effects of somatostatin (B550006) in hippocampal neurons, implicating 5-lipoxygenase metabolites in neuronal signaling. nih.gov

Molecular Mechanisms of Action of 5,6 Methanoleukotriene A4

Interactions with Eicosanoid-Related Enzymes

Research into the biochemical activity of 5,6-Methanoleukotriene A4 has centered on its influence on enzymes responsible for the synthesis of leukotrienes and other related lipid mediators. These studies have revealed a targeted action profile, distinguishing it from broader-acting anti-inflammatory agents.

Selective Inhibition of 5-Lipoxygenase

This compound is recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LOX). nih.govnih.govthieme-connect.com This enzyme is critical for the initial steps of leukotriene synthesis, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into Leukotriene A4 (LTA4). d-nb.info The inhibitory action of this compound effectively blocks this cascade at its origin. Studies have demonstrated that it is a particularly potent and specific inhibitor of the 5-lipoxygenase enzyme. nih.gov

A key feature of this compound's mechanism is its high degree of specificity for the 5-lipoxygenase enzyme. Investigations have shown that the compound does not inhibit 12-lipoxygenase (12-LOX), an enzyme responsible for producing a different class of eicosanoids. nih.govnih.gov This specificity indicates a targeted interaction with the 5-LOX enzyme, avoiding off-target effects on parallel lipoxygenase pathways.

In addition to its specificity among lipoxygenase enzymes, this compound also demonstrates selectivity against the cyclooxygenase (COX) pathway. Research confirms that it does not inhibit cyclooxygenase, the enzyme family responsible for prostaglandin (B15479496) synthesis. nih.govnih.govjneurosci.org This is significant as it differentiates its action from non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target COX enzymes.

EnzymeInhibitory Effect of this compoundReference
5-Lipoxygenase (5-LOX)Potent Inhibition nih.gov
12-Lipoxygenase (12-LOX)No Inhibition nih.govnih.gov
Cyclooxygenase (COX)No Inhibition nih.govnih.govjneurosci.org
Specificity versus Other Lipoxygenases (e.g., 12-LOX)

Proposed Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive)

The mechanism by which this compound inhibits 5-lipoxygenase is understood to be competitive. As a stable structural analog of Leukotriene A4, the natural product of the 5-LOX enzyme, it is proposed to compete with the substrate for binding at the enzyme's active site. nih.gov In competitive inhibition, the inhibitor molecule, by virtue of its structural similarity, binds to the active site of the enzyme, thereby preventing the natural substrate from binding and halting the catalytic reaction. The efficacy of the inhibition is dependent on the concentration of the inhibitor relative to the substrate.

Receptor-Ligand Binding Studies with Leukotriene Receptors

While the primary molecular action of this compound is the inhibition of the 5-LOX enzyme, understanding its potential interaction with downstream leukotriene receptors is also relevant. Leukotriene signaling is mediated by cell surface receptors, principally the cysteinyl leukotriene receptors (CysLT1 and CysLT2).

Affinities for Cysteinyl Leukotriene Receptors (CysLT1, CysLT2)

Current scientific literature focuses extensively on the role of this compound as an upstream inhibitor of leukotriene synthesis. Detailed studies on its binding affinities for the CysLT1 and CysLT2 receptors are not prominently featured in available research. The compound's established function is to prevent the formation of leukotrienes, thereby obviating the downstream receptor activation. This suggests that its therapeutic or research utility is derived from enzyme inhibition rather than receptor antagonism.

Affinities for Leukotriene B4 Receptors (BLT1, BLT2)

This compound is recognized primarily as a stable analogue of the unstable epoxide Leukotriene A4 (LTA4) and functions as a potent and specific inhibitor of the 5-lipoxygenase (5-LO) enzyme. datapdf.comnih.gov This inhibition curtails the biosynthesis of various leukotrienes, including Leukotriene B4 (LTB4), which is the natural ligand for the BLT1 and BLT2 receptors.

Direct binding studies detailing the affinity of this compound for the BLT1 and BLT2 receptors are not extensively documented in publicly available research. The primary mechanism of action of this compound is the upstream blockade of LTB4 production, rather than direct competition for its receptors. datapdf.com

The natural ligand, LTB4, exhibits differential affinity for its two G protein-coupled receptors:

BLT1 Receptor: This is a high-affinity receptor for LTB4. nih.gov

BLT2 Receptor: This is a low-affinity receptor for LTB4. nih.gov

The inhibitory action of this compound on 5-lipoxygenase prevents the generation of LTB4, thereby indirectly modulating the signaling cascades initiated by the activation of BLT1 and BLT2 receptors.

Table 1: Characteristics of Leukotriene B4 Receptors

ReceptorAffinity for LTB4Primary Function
BLT1 HighChemoattraction of leukocytes, inflammation nih.gov
BLT2 LowVaried roles in inflammation and tissue homeostasis nih.gov

Downstream Signaling Pathways Modulation

The influence of this compound on downstream signaling pathways is predominantly a consequence of its inhibitory effect on 5-lipoxygenase, which alters the availability of bioactive leukotrienes that mediate these pathways.

Modulation of Cellular Excitation and Ion Channel Activity

Research has demonstrated that the methyl ester of this compound can modulate neuronal excitability by affecting specific ion channels. A notable example is its impact on the M-current (IM), a slowly activating and deactivating potassium (K+) conductance that plays a critical role in regulating neuronal excitability.

In hippocampal pyramidal neurons, somatostatin (B550006) and arachidonic acid enhance the M-current. This effect is blocked by the application of this compound methyl ester, indicating that a product of the 5-lipoxygenase pathway is responsible for this modulation. jneurosci.orgresearchgate.net Further studies suggest that Leukotriene C4 (LTC4), another product of the 5-lipoxygenase pathway, mimics the effect of arachidonic acid in increasing the M-current, and this action is also blocked by this compound methyl ester. jneurosci.org This suggests that this compound's role in this context is to prevent the synthesis of the M-current modulator, likely LTC4. The M-current is primarily mediated by voltage-gated potassium channels of the Kv7/KCNQ family.

Table 2: Effect of this compound Methyl Ester on M-current

ConditionEffect on M-current (IM)Implied MechanismReference
Somatostatin or Arachidonic AcidAugmentationBlocked by this compound methyl ester jneurosci.orgresearchgate.net
Leukotriene C4AugmentationBlocked by this compound methyl ester jneurosci.org

Involvement in Second Messenger Systems

Direct evidence for the modulation of specific second messenger systems, such as cyclic AMP (cAMP), intracellular calcium ([Ca2+]i), and protein kinase C (PKC), by this compound is not well-established. The effects observed are generally understood as indirect consequences of the inhibition of 5-lipoxygenase.

The activation of BLT1 and BLT2 receptors by their natural ligand, LTB4, typically initiates intracellular signaling cascades involving G proteins, which can lead to the mobilization of intracellular calcium and the activation of protein kinase C. nih.gov By inhibiting the production of LTB4, this compound would consequently prevent the initiation of these downstream second messenger signals that are dependent on LTB4 receptor activation.

For instance, the activation of the high-affinity LTB4 receptor (BLTR) in Chinese Hamster Ovary (CHO) cells has been shown to induce increases in intracellular calcium and the accumulation of D-myo-inositol-1,4,5-triphosphate (InsP3), alongside the inhibition of adenylyl cyclase. nih.gov By preventing the formation of LTB4, this compound would abrogate these effects.

Therefore, the involvement of this compound in second messenger systems is primarily through its role as an upstream inhibitor of the synthesis of signaling molecules, rather than as a direct modulator of the second messengers themselves or their associated enzymes.

Biological Activities and Functional Roles in Experimental Models

Effects on Cellular Responses

Impact on Leukocyte Function

The 5-lipoxygenase pathway is a critical component in the inflammatory response, with its products, the leukotrienes, being potent mediators. d-nb.info Leukocytes, the primary cells of the immune system, are both producers and responders to these lipid mediators. d-nb.info The infiltration of leukocytes into inflamed tissue is a key event in inflammation and is guided by chemoattractants. plos.org

While leukotriene B4 (LTB4) is a known potent chemoattractant for neutrophils, studies have shown that other molecules can modulate this response. nih.govnih.gov For instance, lipoxin A4 can inhibit the chemotactic responses of human neutrophils stimulated by LTB4. nih.gov The activation of leukocytes, a necessary step for their function, can be triggered by various stimuli, including triglyceride-rich lipoproteins, and is characterized by changes in cell surface markers like CD11b and CD66b. nih.govmdpi.comnih.govbdbiosciences.com

Research has identified 5,6-Methanoleukotriene A4 as a potent and specific inhibitor of the 5-lipoxygenase enzyme in guinea pig polymorphonuclear leukocytes (PMNL). researchgate.netdatapdf.com This inhibition is notable for its specificity, as the compound does not affect cyclooxygenase or 12-lipoxygenase activity. researchgate.netdatapdf.com This selective action helps in dissecting the specific roles of the 5-LO pathway in leukocyte function.

Modulation of Cellular Proliferation and Apoptosis (in vitro studies)

The 5-lipoxygenase pathway has been implicated in cellular proliferation and apoptosis. Studies have shown that inhibiting this pathway can affect these fundamental cellular processes. For example, in JAK2V617F-expressing hematopoietic cells, which are associated with polycythemia vera, inhibition of the Alox5 pathway, or antagonism of leukotriene receptors, leads to suppressed cell proliferation and induction of apoptosis. researchgate.net This suggests that the products of the 5-LO pathway are involved in the survival and proliferation of these cells. researchgate.net

The therapeutic effect of blocking this pathway in a mouse model of polycythemia vera was associated with an arrest in the cell cycle and apoptosis of the diseased cells. researchgate.net Specifically, treatment with the leukotriene receptor antagonist Montelukast was shown to induce apoptosis associated with caspase-3 and PARP. researchgate.net

Methods for studying cell proliferation in vitro are varied and include assays that measure metabolic activity (like MTT or XTT assays), DNA synthesis (such as BrdU incorporation), or the expression of proliferation markers like Ki67. biocompare.comthermofisher.comatcc.org These techniques are crucial for quantifying the effects of compounds like this compound on cell growth and death.

Table 1: Effects of 5-LO Pathway Inhibition on Cellular Proliferation and Apoptosis

Cell ModelInhibitor/AntagonistObserved EffectsReference
JAK2V617F-expressing hematopoietic cellsAlox5 inhibitionAttenuated PV development, cell cycle blockade, apoptosis researchgate.net
JAK2V617F-cell linesMontelukast (leukotriene receptor antagonist)Inhibited cell proliferation, induced apoptosis researchgate.net
JAK2V617F miceMontelukastSuppressed development of PV, selectively eradicated PV stem cells researchgate.net
JAK2V617F-expressing cellsMontelukastInduced caspase-3- and PARP-associated apoptosis researchgate.net

Regulation of Mediator Release

The 5-lipoxygenase pathway is central to the synthesis of leukotrienes, which are potent inflammatory mediators. d-nb.info The initial step, the conversion of arachidonic acid to the unstable epoxide LTA4, is catalyzed by 5-LO. d-nb.info LTA4 is then further metabolized to LTB4 or the cysteinyl-leukotrienes (LTC4, LTD4, LTE4). d-nb.info These mediators are released from activated leukocytes and play a significant role in various inflammatory conditions. d-nb.info

This compound has been shown to be a potent and specific inhibitor of 5-lipoxygenase, thereby blocking the synthesis and subsequent release of these powerful mediators. datapdf.comdntb.gov.ua Its ability to selectively inhibit this enzyme without affecting others like cyclooxygenase makes it a valuable tool for studying the specific contributions of the 5-LO pathway to mediator release in inflammatory processes. datapdf.com

Studies in In Vitro and Ex Vivo Biological Systems

Use in Mastocytoma Cell Lines for Lipoxygenase Assays

Mastocytoma cell lines have been utilized in studies to assess the activity of lipoxygenase enzymes. nih.gov Research has demonstrated that this compound is a selective inhibitor of 5-lipoxygenase in these experimental systems. nih.gov This selective inhibition is a key characteristic, distinguishing its action from broader-acting inhibitors. nih.govbiochem2.comucsd.edu

In studies using 5-lipoxygenase from guinea pig polymorphonuclear leukocytes, this compound was identified as a particularly potent and specific inhibitor. datapdf.com This specificity is crucial for understanding the precise role of 5-lipoxygenase in various biological processes. datapdf.com

Table 2: Inhibition of 5-Lipoxygenase by this compound

Enzyme SourceCompoundKey FindingReference
5-lipoxygenase from guinea pig polymorphonuclear leukocytes (PMNL)This compoundPotent and specific inhibitor of 5-lipoxygenase; did not inhibit cyclooxygenase and 12-lipoxygenase. datapdf.com
Mast-Cell SarcomaThis compoundSelective inhibitor of 5-lipoxygenase. nih.gov

Applications in Hippocampal Neuronal Models

The role of the 5-lipoxygenase pathway has also been investigated in the central nervous system. In hippocampal pyramidal neurons, the neurotransmitter somatostatin (B550006) (SS) has been shown to exert its effects through a mechanism involving arachidonic acid and its metabolites. nih.gov

Specifically, the effects of SS on the M-current (IM), a type of potassium current, are blocked by lipoxygenase inhibitors but not by cyclooxygenase inhibitors. nih.gov The specific 5-lipoxygenase inhibitor, this compound methylester, was found to block the increase in IM caused by both SS and arachidonic acid. nih.govresearchgate.net This finding implicates a 5-lipoxygenase metabolite, likely leukotriene C4, as a mediator of the effects of somatostatin on hippocampal neurons. nih.gov

Research in Other Isolated Tissue Preparations

The utility of this compound and its derivatives extends to ex vivo studies using isolated tissue preparations, which allow for the examination of its effects in a controlled environment that maintains the complex cellular architecture of the tissue. A key area of investigation has been the central nervous system, specifically in understanding the role of lipoxygenase pathways in neuronal activity.

In studies utilizing isolated hippocampal slices from rats, the methyl ester of this compound was employed as a specific 5-lipoxygenase inhibitor. Researchers investigated the effects of the neuropeptide somatostatin and arachidonic acid on the M-current (IM), a type of voltage-gated potassium current that regulates neuronal excitability. Both somatostatin and arachidonic acid were found to augment the M-current. The application of this compound methyl ester effectively blocked this augmentation. nih.govcmdm.tw This finding was crucial, as it demonstrated that the effect of somatostatin and arachidonic acid on this specific ion channel was not direct but was mediated by products of the 5-lipoxygenase pathway. nih.gov The results strongly implicated a 5-lipoxygenase metabolite, likely Leukotriene C4 (LTC4), as the mediator for the M-current-augmenting effect of somatostatin in these neurons. nih.gov

While extensive research on this compound in other classic isolated tissue preparations like guinea pig ileum or tracheal rings is not widely documented in available literature, its use in hippocampal slices provides a significant example of its application in complex tissue systems.

Tissue PreparationExperimental ModelKey FindingImplication
Hippocampal SlicesRatThis compound methyl ester blocked the somatostatin- and arachidonic acid-induced augmentation of the M-current. nih.govThe effect of somatostatin on the M-current is mediated by a 5-lipoxygenase product, likely LTC4. nih.gov

Role as a Pharmacological Probe in Understanding Leukotriene Biology

This compound is a pivotal tool in pharmacology for the study of leukotriene biology. nih.gov Its utility stems from two fundamental properties: it is a chemically stable analogue of the highly unstable endogenous intermediate, Leukotriene A4 (LTA4), and it acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO). nih.govslideshare.net The inherent instability of LTA4 makes it difficult to use in experimental settings. This compound, by mimicking the structure of LTA4 but with a chemically robust cyclopropane (B1198618) ring replacing the unstable epoxide, provides a reliable substitute for probing the functions of the 5-lipoxygenase pathway. nih.govdntb.gov.ua

Its primary role as a pharmacological probe is as a selective inhibitor of 5-lipoxygenase, the key enzyme responsible for the synthesis of all leukotrienes from arachidonic acid. nih.govloinc.org This selective inhibition allows researchers to dissect the specific contributions of the 5-lipoxygenase pathway in various physiological and pathological processes, distinguishing them from effects mediated by other eicosanoid pathways, such as those involving cyclooxygenase or 12-lipoxygenase. slideshare.net

Elucidating Mechanisms of Endogenous Leukotriene Action

By selectively blocking the production of leukotrienes, this compound helps to clarify the mechanisms through which endogenous leukotrienes exert their effects. Its application has been instrumental in confirming the involvement of 5-lipoxygenase products in specific biological responses.

A prominent example is the elucidation of neuronal signaling pathways in the hippocampus. As previously mentioned, the ability of this compound methyl ester to prevent the M-current augmentation by somatostatin was a key piece of evidence. nih.gov This experiment demonstrated that the observed effect was not a direct action of somatostatin on the potassium channel but an indirect one, requiring the synthesis of a leukotriene. nih.gov This use of this compound as an inhibitor was critical in identifying a 5-lipoxygenase metabolite as the downstream mediator in this specific neuronal signaling cascade. nih.gov

Furthermore, research has indicated that LTA4 analogues like this compound are valuable for studying the regulation of the formation of the slow-reacting substance of anaphylaxis (SRS-A), which is composed of the cysteinyl leukotrienes. slideshare.net The compound serves as a tool to investigate the feedback mechanisms within the leukotriene cascade, where LTA4 itself can modulate the activity of 5-lipoxygenase, thereby regulating its own synthesis and that of subsequent products. slideshare.net

Investigating Leukotriene-Mediated Cellular Events

This compound is used to investigate specific cellular events that are suspected to be mediated by leukotrienes. By inhibiting 5-lipoxygenase, researchers can observe whether a particular cellular response is diminished or abolished, thereby implicating leukotrienes in that event.

The investigation into the modulation of the M-current in hippocampal pyramidal neurons is a clear example of studying a specific leukotriene-mediated cellular event. nih.gov The flow of ions through the M-channel is a discrete cellular process, and the demonstration that it is modulated by a 5-lipoxygenase product was made possible by using this compound methyl ester as a selective inhibitor. nih.gov

In another context, this compound was used to probe the enzymatic activity of 5-lipoxygenase in a mast-cell sarcoma cell line. nih.gov The study demonstrated that the compound selectively inhibited 5-lipoxygenase activity within these cells. nih.gov This allows for further investigation into the role of leukotrienes in the pathophysiology of mast cell-driven conditions, such as allergic reactions and certain cancers, by providing a means to block a key cellular event—the synthesis of leukotrienes—in a controlled manner. nih.govslideshare.net

Research AreaCellular Event InvestigatedRole of this compoundOutcome of Inhibition
NeurophysiologyAugmentation of M-current in hippocampal neurons nih.govSelective inhibitor of 5-lipoxygenase nih.govBlocked the effect, implicating an endogenous leukotriene as the mediator. nih.gov
Inflammation/Oncology5-Lipoxygenase activity in mast-cell sarcoma cells nih.govSelective inhibitor of 5-lipoxygenase nih.govDemonstrated selective inhibition of the enzyme in the cell line. nih.gov
AnaphylaxisIntracellular regulation of SRS-A formation slideshare.netStable LTA4 analogue and 5-LO inhibitor slideshare.netUsed to probe feedback inhibition mechanisms in the leukotriene pathway. slideshare.net

Synthetic Methodologies and Analog Development

Total Synthesis Approaches for 5,6-Methanoleukotriene A4

The total synthesis of this compound, a chemically stable and biologically active analog of LTA4, has been a notable achievement in organic synthesis. rsc.orgmolaid.com The primary goal of these synthetic endeavors is to create a molecule that mimics the biological activity of the natural leukotriene but replaces the unstable 5,6-epoxide with a more robust cyclopropane (B1198618) ring. This substitution provides a valuable tool for investigating the biochemical pathways involving leukotrienes. rice.eduucsd.edu

The construction of a complex molecule like this compound relies on the strategic assembly of key synthetic intermediates. These fragments are carefully designed to contain the necessary stereochemistry and functionality for their eventual coupling into the final structure. While specific, detailed pathways for every intermediate are proprietary and vary between synthetic routes, the general approach involves building blocks that correspond to the different sections of the target molecule.

For example, a convergent synthesis approach is common, where the C1-C6 portion containing the cyclopropane ring and the carboxylic acid (or its ester precursor) is synthesized separately from the C7-C20 polyunsaturated chain. A crucial intermediate in one reported enantioselective synthesis is an acetal (B89532) that is later converted to the cyclopropane. researchgate.net This acetal intermediate is designed to control the stereochemistry of the subsequent cyclopropanation step.

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can have vastly different biological effects. Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. iupac.org In the context of this compound, controlling the stereochemistry at the C5 and C6 positions of the cyclopropane ring, as well as the geometry of the double bonds in the polyene chain, is critical.

An effective strategy for achieving this is through enantioselective synthesis, which establishes specific chiral centers. rsc.org For this compound, an enantioselective synthesis has been developed that utilizes chiral catalysts or auxiliaries to guide the formation of the desired stereoisomers. researchgate.net One such method employs L-(+)-tartaric acid as a chiral organocatalyst. researchgate.net These strategies ensure that the final molecule has the precise three-dimensional arrangement necessary for its biological activity. The stereospecific synthesis of related leukotrienes, such as LTA4 itself, has also been extensively studied, providing a foundation of knowledge for developing these strategies. capes.gov.br

The defining structural feature of this compound is the cyclopropane ring that replaces the native epoxide of LTA4. The formation of this three-membered ring is a pivotal step in the synthesis. numberanalytics.com Cyclopropanation reactions are fundamental transformations in organic synthesis, often involving the reaction of a carbene or carbenoid with an alkene. numberanalytics.com

In a reported synthesis of this compound, the cyclopropane ring is formed with high diastereoselectivity by treating an acetal intermediate with diethylzinc (B1219324) and methylene (B1212753) iodide. researchgate.net This is a variation of the Simmons-Smith reaction, a well-established method for cyclopropanation. The use of such stereoselective methods is crucial for installing the cyclopropane ring with the correct orientation relative to other stereocenters in the molecule. The development of these techniques is essential not only for this specific analog but also for a wide range of other pharmaceutical agents where a cyclopropane ring is a key structural element. researchgate.netresearchgate.net

Stereoselective Synthesis Strategies

Development of Related Leukotriene Analogues

The development of analogues extends beyond stabilizing the epoxide of LTA4. Medicinal chemists have designed and synthesized a wide array of leukotriene analogues to probe structure-activity relationships (SAR), improve potency and selectivity for their biological targets, and enhance pharmacokinetic properties.

The design of leukotriene analogues involves systematic structural modifications to different parts of the molecule. The rationale behind these changes is to understand which structural features are essential for biological activity and to optimize the molecule's drug-like properties.

Initial efforts in designing leukotriene receptor antagonists often started with structures that mimicked the natural ligand, LTD4, or were based on early lead compounds like FPL 55712. atsjournals.org Modifications have been explored in several key regions of the leukotriene structure:

The Hydrophilic Head Group: The carboxylic acid moiety is often essential for binding, but modifications can be made to alter potency or absorption.

The Polyene Chain: The length, rigidity, and geometry of the conjugated double bond system are critical for receptor interaction. Modifications include introducing aromatic rings to reduce flexibility or altering the geometry of the double bonds. atsjournals.org

The Tail Region: Changes in the omega-end of the molecule can significantly impact potency and metabolic stability. For instance, adding a phenoxy group, as in 16-phenoxy-LXA4, is a common strategy to block metabolism and increase the compound's half-life. researchgate.net

These systematic modifications have led to the discovery of potent and selective leukotriene receptor antagonists. atsjournals.org

Table 1: Examples of Structural Modifications in Leukotriene Analogues
Analogue TypeModification RationaleExample ModificationReference
Stable LTA4 AnaloguesReplace unstable epoxide to increase chemical stability for biological studies.5,6-epoxide replaced with a cyclopropane ring (5,6-Methano-LTA4). rsc.org
Cysteinyl-Leukotriene (CysLT) Receptor AntagonistsReduce flexibility and explore structure-activity relationships.Incorporation of an aryl group into the polyene backbone. atsjournals.org
Metabolically Stable AnaloguesPrevent metabolic degradation to prolong biological activity.Addition of a phenoxy group at the omega-end of the molecule. researchgate.net
Thia-analoguesInvestigate the role of specific atoms in the carbon chain.Replacement of a methylene group with a sulfur atom (e.g., 3-thia-LTB4). researchgate.net

To study the mechanism of action of enzymes and the metabolic fate of leukotrienes, scientists synthesize isotopically labeled analogues. Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), or carbon-12 with carbon-13 or carbon-14, provides a powerful tool for tracking these molecules in biological systems.

Deuteration at specific sites can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This can be used to probe reaction mechanisms. For example, deuterated arachidonic acids have been synthesized to study the kinetics of enzymes like 5-lipoxygenase, which is involved in the first steps of leukotriene biosynthesis. mdpi.com The synthesis of deuterated arachidonic acid ethyl esters can be achieved using methods like base-catalyzed hydrolysis of the ester followed by specific deuteration steps. mdpi.com Similarly, tritium (B154650) ([³H]), a radioactive isotope of hydrogen, has been incorporated into leukotriene analogues like [³H]LTA3 to study their covalent binding to enzymes such as LTA4 hydrolase. nih.gov The synthesis of these labeled compounds, including deuterated LTA4 methyl ester, is crucial for advancing our understanding of leukotriene biology and pharmacology. acs.orgacs.org

Table 2: Labeled Leukotriene Analogues and Their Applications
Labeled AnalogueIsotopeSynthetic Approach HighlightApplicationReference
Deuterated Arachidonic AcidsDeuterium (D)Base hydrolysis of ethyl ester precursors.Studying kinetic parameters of enzymes like 5-lipoxygenase. mdpi.com
[³H]Leukotriene A3Tritium (³H)Incorporation of tritium into the LTA3 structure.Demonstrating covalent labeling of LTA4 hydrolase for mechanistic studies. nih.gov
Deuterated Leukotriene A4 Methyl EsterDeuterium (D)Convenient synthesis developed for mechanistic investigations.Used as a tracer in metabolic and mechanistic studies. acs.orgacs.org
[14,15-³H₂]Leukotriene E4 Dimethyl EsterTritium (³H)Enantiospecific synthesis incorporating tritium at specific positions.Used in binding assays and metabolic fate studies. acs.org

Structural Modifications and Design Rationale

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

The structure-activity relationship (SAR) of this compound and its derivatives has been a subject of scientific investigation to understand the structural requirements for its biological activity, primarily as an inhibitor of 5-lipoxygenase (5-LOX). As a stable analog of the chemically labile Leukotriene A4 (LTA4), this compound provides a valuable scaffold for these studies. thieme-connect.comnih.govrsc.org The replacement of the unstable 5,6-epoxide in LTA4 with a chemically stable cyclopropane ring in this compound was a key synthetic achievement that allowed for more detailed biological evaluation. rsc.org

Identification of Pharmacophoric Elements

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, general pharmacophoric features for 5-lipoxygenase inhibitors can be inferred and applied to understand its activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. medsci.org For 5-LOX inhibitors, these features often include a hydrophobic region, a hydrogen bond donor, a hydrogen bond acceptor, and a metal-chelating group, as the enzyme's active site contains a non-heme iron atom. mdpi.com

Based on the structure of this compound, the following can be considered as key pharmacophoric elements:

The Carboxylic Acid Group: This terminal carboxyl group is a crucial feature, likely acting as a hydrogen bond donor and acceptor. It is believed to interact with key amino acid residues in the active site of 5-lipoxygenase, anchoring the molecule in a specific orientation for effective inhibition.

The Cyclopropane Ring: This feature is the hallmark of this compound, replacing the epoxide of LTA4. The cyclopropane ring serves to lock the conformation of the molecule in a specific arrangement that is recognized by the enzyme. Its steric bulk and electronic properties contribute to the selective inhibition of 5-lipoxygenase. The stability of this ring compared to the epoxide allows for sustained interaction with the enzyme. nih.gov

A general representation of the key pharmacophoric features is illustrated in the table below.

Pharmacophoric FeatureStructural Moiety in this compoundPresumed Interaction
Hydrogen Bond Acceptor/DonorCarboxylic acid (-COOH)Ionic interaction/Hydrogen bonding with active site residues
Hydrophobic RegionC7-C20 polyene chainVan der Waals interactions within the hydrophobic channel of 5-LOX
Steric/Conformational Anchor5,6-Methano (cyclopropane) ringDefines the three-dimensional shape for enzyme recognition and provides stability

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. sciopen.commdpi.com For this compound and its derivatives, specific QSAR studies are not widely reported in the literature. However, QSAR analyses performed on other classes of 5-lipoxygenase inhibitors provide insights into the types of descriptors that are generally important for activity. sciopen.commdpi.com

A hypothetical QSAR study on a series of this compound derivatives would typically involve the following steps:

Synthesis of Analogs: A series of derivatives would be synthesized where specific parts of the molecule are systematically modified. For example, the length of the alkyl chain, the stereochemistry of the double bonds, or the substituents on the carboxylic acid could be varied.

Biological Testing: The inhibitory activity (e.g., IC50) of each analog against 5-lipoxygenase would be determined.

Calculation of Molecular Descriptors: For each analog, a range of molecular descriptors would be calculated. These can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area, specific steric parameters like those from CoMFA or CoMSIA) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity of the molecule.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the atoms.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined by the regression analysis.

While a specific QSAR model for this compound is not available, based on the known SAR, a model would likely show:

A positive correlation with descriptors related to the planarity and length of the polyene chain, up to an optimal length.

A strong dependence on descriptors that define the shape and electrostatic potential around the cyclopropane ring and the carboxylic acid head.

A negative correlation with steric bulk in certain regions, which could lead to a clash with the enzyme's active site.

The table below summarizes hypothetical descriptor contributions in a QSAR model for this compound analogs.

Descriptor TypeExample DescriptorExpected Contribution to ActivityRationale
Electronic Partial charge on carboxylate oxygenPositiveEnhances interaction with positively charged residues in the active site.
Steric Molecular Shape IndicesSignificantThe specific 3D shape is critical for fitting into the enzyme's binding pocket.
Hydrophobic LogPPositive (within a range)Facilitates passage through cell membranes and interaction with the hydrophobic active site.
Topological Connectivity IndicesSignificantReflects the branching and overall structure of the carbon skeleton, which is crucial for activity.

Analytical and Methodological Approaches in 5,6 Methanoleukotriene A4 Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating 5,6-Methanoleukotriene A4 from reaction mixtures and biological samples. Techniques such as thin-layer chromatography (TLC) and column chromatography are routinely employed for purification during its multi-step synthesis. datapdf.com For more precise separation and quantitative analysis, high-performance liquid chromatography and gas chromatography-mass spectrometry are the methods of choice.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of leukotrienes and their analogs. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating these lipid-based molecules. In the context of eicosanoid research, RP-HPLC is used to monitor reaction progress and assess the purity of the final compound. datapdf.com While specific retention times for this compound are not detailed in readily available literature, typical methods used for closely related compounds provide a clear framework for its analysis. datapdf.comd-nb.info For instance, analyses are often performed with a C18 column and a mobile phase consisting of a methanol/water/acetic acid mixture, with detection carried out using UV absorbance at wavelengths characteristic of the conjugated triene system (around 280 nm). datapdf.comnstl.gov.cn

ParameterDetails
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Nucleosil C18, 5-µm particles datapdf.com
Mobile Phase Methanol/Water/Acetic Acid (e.g., 75:35:0.01 v/v/v) datapdf.com
Flow Rate ~0.9 mL/min datapdf.com
Detection UV Absorbance at 280 nm (for conjugated trienes) datapdf.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds. lookchemmall.com For non-volatile molecules like this compound, chemical derivatization is required to increase their volatility for GC analysis. This typically involves converting the carboxylic acid group to a more volatile methyl ester. The resulting derivative can then be separated on a capillary column and detected by the mass spectrometer, which provides both molecular weight information and a unique fragmentation pattern that serves as a chemical fingerprint. lookchemmall.com This technique is invaluable for confirming the presence of the compound in complex biological matrices after appropriate extraction and derivatization.

ParameterTypical Conditions
Derivatization Conversion of carboxylic acid to methyl ester (e.g., using diazomethane)
GC Column Capillary column (e.g., SE-30 or similar non-polar phase) lookchemmall.com
Carrier Gas Helium lookchemmall.com
Ionization Mode Electron Ionization (EI) at 70 eV lookchemmall.com
Detector Mass Spectrometer

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Methods

Spectroscopy is indispensable for the definitive structural confirmation of this compound. Following synthesis and purification, a combination of NMR, MS, and IR spectroscopy is used to verify that the correct molecular structure has been obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds. researchgate.net Both ¹H NMR and ¹³C NMR are critical for confirming the synthesis of this compound. ¹H NMR provides information on the number and connectivity of protons, including the stereochemistry of the double bonds within the triene system and the protons on the cyclopropane (B1198618) ring. lookchemmall.com ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. researchgate.net While full spectral data for the final compound is not widely published, the analysis of its synthetic precursors is documented. For example, NMR analysis of intermediates confirms the successful creation of the cyclopropane ring. datapdf.com

Data for a Synthetic Precursor (Methyl (5Z)-8-Hydroxy-7,7-ethano-5-octenoate) datapdf.com
¹H NMR (CDCl₃, δ ppm)
5.51 (1H, d, J=10 Hz)
5.22 (1H, dt, J=10 and 6 Hz)
4.50 (1H, m)
3.60 (3H, s, -OCH₃)
0.60 (4H, m, cyclopropyl (B3062369) protons)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental composition. datapdf.com The fragmentation pattern observed in the mass spectrum offers additional structural information, corroborating the presence of the fatty acid chain and other key structural motifs. In studies involving the synthesis of this compound, double-focusing mass spectrometers have been utilized to acquire this data. datapdf.com

Technique & Expected Observations
High-Resolution Mass Spectrometry (HRMS)
Provides an exact mass measurement to confirm the elemental formula (C₂₁H₃₀O₂).
Fragmentation Pattern
Expected to show loss of water (H₂O) from the carboxylic acid.
Cleavage at bonds adjacent to the cyclopropane ring and conjugated system.
Fragmentation of the aliphatic chain.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. datapdf.com For this compound, IR spectroscopy is used to confirm the presence of the carboxylic acid and the carbon-carbon double bonds. The carboxylic acid group gives rise to a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. The C=C bonds of the conjugated triene system produce characteristic absorption bands in the fingerprint region of the spectrum. researchgate.net

Mass Spectrometry (MS)

Biological Assay Methodologies

The biological effects of this compound, a stable synthetic analogue of the unstable epoxide Leukotriene A4 (LTA4), are investigated using a variety of analytical and methodological approaches. These assays are crucial for understanding its mechanism of action and its potential as a modulator of the leukotriene pathway, which is deeply involved in inflammation and immune responses. The primary methods involve in vitro enzyme assays, cell-based functional assays, and receptor binding studies.

In Vitro Enzyme Activity Assays (e.g., 5-LOX inhibition assays)

In vitro enzyme assays provide a controlled environment, free from the complexities of a whole cell, to study the direct interaction between a compound and a specific enzyme. explicyte.com These assays are fundamental in determining whether a compound acts as an inhibitor or activator of a key enzyme in a biochemical pathway. For this compound, research has focused on its effect on 5-lipoxygenase (5-LOX), the enzyme that initiates the biosynthesis of leukotrienes from arachidonic acid. d-nb.info

The general principle of an enzyme inhibition assay involves measuring the rate of an enzymatic reaction in the presence and absence of the test compound. nih.govplos.org The activity of 5-LOX, for example, can be monitored by measuring the formation of its products from the substrate, arachidonic acid. researchgate.net This is often done spectrophotometrically by detecting the appearance of conjugated dienes, a characteristic feature of the products. researchgate.net

Early research demonstrated that this compound is a selective inhibitor of 5-lipoxygenase. nih.gov In these studies, the enzyme was typically sourced from mastocytoma cells, and its activity was assessed by the conversion of arachidonic acid. The results indicated that this compound effectively suppressed 5-LOX activity without significantly affecting other enzymes like cyclooxygenase, highlighting its selectivity. nih.gov

Another critical enzyme in this pathway is Leukotriene A4 hydrolase (LTA4H), which converts LTA4 into the potent chemoattractant Leukotriene B4 (LTB4). researchgate.netnih.govsinobiological.com Inhibition assays for LTA4H can also be performed to determine if a compound interferes with this specific step. These assays measure the enzyme's ability to hydrolyze LTA4 or a synthetic substrate, and a reduction in product formation in the presence of the test compound indicates inhibition. sinobiological.com

Table 1: Research Findings on 5-LOX Inhibition by this compound

Enzyme Source Assay Principle Key Finding Citation

Cell-Based Functional Assays (e.g., calcium signaling, chemotaxis)

Cell-based assays are used to assess the functional consequences of a compound's activity within a biologically relevant system, such as a living cell. These assays bridge the gap between biochemical interactions and physiological responses. For compounds related to the leukotriene pathway, functional assays often involve immune cells like neutrophils, which are primary responders in inflammation. nih.govnih.gov

Calcium Signaling Assays

Changes in intracellular calcium (Ca2+) concentration are a critical signaling event in many cell types, including neutrophils, following stimulation. nih.gov The activation of various cell surface receptors leads to a rapid increase in cytosolic Ca2+, triggering downstream functions like degranulation and oxidative burst. nih.govnih.gov Calcium signaling assays measure these changes, typically using fluorescent dyes (e.g., Fura-2, Fluo-4) or genetically encoded calcium indicators that emit light upon binding to Ca2+. dntb.gov.uabmglabtech.com An increase or decrease in fluorescence intensity after the application of a test compound indicates its ability to modulate calcium mobilization. moleculardevices.com These assays can determine if this compound can trigger or inhibit calcium fluxes in inflammatory cells.

Table 2: Typical Experimental Setup for a Cell-Based Calcium Signaling Assay

Component Description Purpose
Cells Human neutrophils or a neutrophil-like cell line (e.g., HL-60) To provide a biologically relevant system for studying inflammatory responses. nih.gov
Calcium Indicator Fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) To visualize and quantify changes in intracellular calcium concentration. moleculardevices.com
Test Compound This compound To evaluate its effect on calcium mobilization.
Stimulus (Control) Known chemoattractant (e.g., fMLP, LTB4) To induce a maximal calcium response for comparison.

| Detection Method | Fluorescence plate reader or microscope | To measure the change in fluorescence over time. moleculardevices.com |

Chemotaxis Assays

Chemotaxis is the directed migration of cells towards a chemical gradient, a fundamental process in immune cell recruitment to sites of inflammation. nih.gov Leukotriene B4 is a powerful chemoattractant for neutrophils. researchgate.net Chemotaxis assays are used to evaluate whether a compound can act as a chemoattractant itself or inhibit the migration of cells towards another stimulus.

A common method is the Boyden chamber or Transwell® assay. In this system, cells are placed in an upper chamber, separated by a microporous membrane from a lower chamber containing the test substance. If the substance is a chemoattractant, cells will migrate through the pores into the lower chamber. The number of migrated cells can then be quantified, providing a measure of the compound's chemotactic or anti-chemotactic activity. explicyte.com Such an assay could elucidate whether this compound, as a stable LTA4 analogue, or its potential downstream metabolites, influence neutrophil migration. nih.govbabraham.ac.uk

Table 3: Typical Experimental Setup for a Neutrophil Chemotaxis Assay

Component Description Purpose
Apparatus Boyden Chamber or Transwell® plate (e.g., 5 µm pore size) To create two compartments separated by a porous membrane for cell migration.
Cells Isolated human neutrophils To serve as the migrating cells responsive to chemotactic signals. nih.gov
Chemoattractant Test compound (e.g., this compound) or known stimulus (e.g., IL-8, LTB4) placed in the lower chamber To create a chemical gradient and induce cell migration. explicyte.com
Inhibitor (optional) Test compound added with cells in the upper chamber To test for inhibition of chemotaxis towards a known chemoattractant.

| Quantification | Cell staining and counting (microscopy or fluorescence plate reader) | To determine the number of cells that have migrated through the membrane. |

Receptor Binding Assays

Receptor binding assays are designed to measure the direct interaction of a compound (ligand) with a specific cellular receptor. merckmillipore.com These assays are crucial for identifying the molecular targets through which a substance exerts its biological effects. Leukotrienes act by binding to specific G protein-coupled receptors (GPCRs). For example, LTB4 binds to BLT1 and BLT2 receptors.

A widely used technique is the competitive radioligand binding assay. merckmillipore.com This method quantifies the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a labeled, high-affinity ligand (usually radioactive) from its receptor. The receptor source is typically a cell membrane preparation from cells engineered to express a high level of the target receptor. nih.govnih.gov The amount of radioactivity bound to the membranes is measured in the presence of varying concentrations of the test compound. A decrease in bound radioactivity indicates that the test compound is competing for the same binding site on the receptor. merckmillipore.com The results are used to determine the binding affinity (often expressed as an IC50 or Ki value) of the compound for the receptor.

Table 4: Components of a Competitive Receptor Binding Assay

Component Description Purpose
Receptor Source Cell membranes expressing the target receptor (e.g., BLT1 or BLT2) To provide the specific protein target for the binding interaction. nih.gov
Radioligand A radioactively labeled compound known to bind the receptor with high affinity (e.g., [3H]-LTB4) To provide a measurable signal that is proportional to receptor occupancy.
Competitor Unlabeled test compound (e.g., this compound) To compete with the radioligand for binding to the receptor.
Separation Method Filtration through glass fiber filters To separate the receptor-bound radioligand from the unbound radioligand. merckmillipore.com

| Detection Method | Scintillation counting | To quantify the amount of radioactivity retained on the filters. merckmillipore.com |


Pharmacological Implications and Research Tools

5,6-Methanoleukotriene A4 as a Specific 5-Lipoxygenase Inhibitor

This compound (5,6-MLTA4) is a synthetic, stable analog of the highly unstable biological intermediate, Leukotriene A4 (LTA4). nih.govrsc.org It functions as a potent and selective inhibitor of 5-lipoxygenase (5-LOX), the key enzyme responsible for the initial steps in the biosynthesis of all leukotrienes. nih.govescholarship.org The 5-LOX enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into the epoxide LTA4. nih.gov By selectively targeting this enzyme, 5,6-MLTA4 effectively blocks the production of downstream leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful mediators of inflammation. nih.govthieme-connect.com The stability of 5,6-MLTA4 compared to its natural counterpart, LTA4, makes it a valuable tool for biochemical and pharmacological research. rsc.org Its inhibitory action allows for the specific investigation of the roles that the 5-LOX pathway plays in various physiological and pathological processes. nih.govescholarship.org

The mechanism by which this compound inhibits 5-lipoxygenase can be understood in the context of other well-characterized inhibitors, which are often classified by their mode of action. d-nb.info

Redox-Active Inhibitors: Compounds like BW 755C act as reducing agents. thieme-connect.com The 5-LOX enzyme contains a non-heme iron atom that must be in the ferric (Fe³⁺) state for catalytic activity. d-nb.info Redox-active inhibitors prevent the formation of or reduce the active ferric state back to the inactive ferrous (Fe²⁺) state, thereby halting enzyme function. thieme-connect.com

Iron-Ligand Type Inhibitors: Zileuton is a prominent example of this class. d-nb.infonih.gov These inhibitors work by chelating the iron atom at the enzyme's active site. d-nb.info Zileuton contains an N-hydroxyurea moiety that directly binds to the iron, preventing it from participating in the catalytic reaction. d-nb.infonih.gov

Non-Redox Competitors: 5,8,11,14-eicosatetraynoic acid (ETYA) is a non-selective inhibitor that acts as a substrate analog for various enzymes in the arachidonic acid cascade, including lipoxygenases and cyclooxygenases. thieme-connect.com

This compound: As a stable analog of the enzyme's product, LTA4, 5,6-MLTA4 is considered a specific inhibitor of 5-lipoxygenase. nih.govescholarship.org Its structural similarity to LTA4 allows it to interact with the enzyme, though its precise mechanism, whether competitive or allosteric, is a subject of detailed biochemical investigation. d-nb.info Unlike broad-spectrum inhibitors like ETYA or redox-active agents, its specificity for 5-LOX makes it a more targeted research tool. nih.govjneurosci.org

Table 1: Comparison of 5-LOX Inhibitors

InhibitorClass/TypeMechanism of ActionSelectivity
This compound LTA4 AnalogSpecific inhibitor of 5-lipoxygenase, acting as a stable analog of the natural substrate/product. nih.govescholarship.orgSelective for 5-LOX. nih.gov
Zileuton Iron-Ligand TypeChelates the non-heme iron atom in the active site of 5-LOX via an N-hydroxyurea group. d-nb.infonih.govSelective for 5-LOX. nih.gov
ETYA Substrate AnalogNon-selective inhibitor of arachidonic acid metabolism, affecting both lipoxygenase and cyclooxygenase pathways. thieme-connect.comNon-selective. thieme-connect.com
BW 755C Redox-ActiveReduces the active ferric (Fe³⁺) iron in the 5-LOX active site to the inactive ferrous (Fe²⁺) state. thieme-connect.comd-nb.infoDual inhibitor of 5-LOX and Cyclooxygenase (COX). thieme-connect.com

The specificity of this compound is highly valuable for dissecting complex signaling cascades and differentiating the effects of the 5-lipoxygenase pathway from other eicosanoid-producing pathways, such as those governed by cyclooxygenases (which produce prostaglandins (B1171923) and thromboxanes) or other lipoxygenases (12-LOX, 15-LOX). escholarship.orgjneurosci.org

A key example of its utility is in neuroscience research, particularly in studies of hippocampal neurons. jneurosci.org The neuropeptide somatostatin (B550006) was observed to hyperpolarize hippocampal pyramidal neurons by augmenting a specific potassium current known as the M-current. jneurosci.org Research demonstrated that this effect is mediated by the arachidonic acid cascade. jneurosci.org By using specific inhibitors, researchers could pinpoint the exact metabolic branch involved. While cyclooxygenase inhibitors like indomethacin (B1671933) had no effect, the action of somatostatin was blocked by lipoxygenase inhibitors. jneurosci.org Crucially, the specific 5-lipoxygenase inhibitor, 5,6-MLTA4 methyl ester, abolished the somatostatin-induced augmentation of the M-current. escholarship.orgjneurosci.org This finding, coupled with the fact that the 12-lipoxygenase inhibitor baicalein (B1667712) was ineffective, provided strong evidence that the effect was specifically mediated by a product of the 5-LOX pathway, likely Leukotriene C4. jneurosci.org This demonstrates how 5,6-MLTA4 can be used as a precise tool to isolate and confirm the involvement of the 5-LOX pathway in a specific cellular response, distinguishing it from other metabolic fates of arachidonic acid. escholarship.orgjneurosci.org

Comparison with Other 5-LOX Inhibitors (e.g., Zileuton, ETYA, BW 755C)

Applications in Investigating Leukotriene-Mediated Pathophysiology (excluding clinical data)

This compound serves as a critical research tool for exploring the fundamental roles of leukotrienes in various disease models, particularly in the context of inflammation.

Leukotrienes are potent pro-inflammatory mediators, and understanding their synthesis is key to understanding inflammation. nih.gov They are primarily produced by leukocytes and are involved in processes like chemotaxis, increasing vascular permeability, and smooth muscle constriction. nih.govharvard.edu In vitro models using inflammatory cells are essential for studying these processes. 5,6-MLTA4 has been utilized in such models to selectively block the production of leukotrienes at the source, allowing researchers to study the consequences. nih.gov By inhibiting 5-LOX in preparations of activated leukocytes or mast cells, the compound helps to clarify the specific contribution of leukotrienes to the inflammatory milieu, separate from the effects of prostaglandins or other signaling molecules. nih.govthieme-connect.com

The application of 5,6-MLTA4 has provided insights into the function of the 5-LOX pathway in various biological contexts.

Mast-Cell Sarcoma: Early studies utilized a mast-cell sarcoma line to characterize the inhibitory activity of 5,6-MLTA4. nih.gov This cell line provided a consistent source of 5-lipoxygenase, enabling the demonstration that 5,6-MLTA4 selectively inhibited the enzyme without significantly affecting the cyclooxygenase pathway. nih.gov

Hippocampal Neurons: As detailed previously, 5,6-MLTA4 was instrumental in elucidating the signaling pathway of somatostatin in CA1 pyramidal neurons of the hippocampus. escholarship.orgjneurosci.org Its use in hippocampal slice preparations showed that the 5-LOX pathway, and not the 12-LOX or cyclooxygenase pathways, is responsible for mediating specific electrophysiological effects of the neuropeptide. jneurosci.org This highlights a role for leukotrienes in neuronal transmembrane signaling. escholarship.org

Leukocytes: Studies on human leukocytes have been fundamental in understanding the effects of various inhibitors on arachidonic acid metabolism. thieme-connect.com The use of specific inhibitors like 5,6-MLTA4 in these cells helps to map the intricate network of eicosanoid production and action during an immune response. nih.govthieme-connect.com

Table 2: Research Applications of this compound

System/Cell LineResearch FocusKey Finding
Mast-Cell Sarcoma Enzyme Inhibition CharacterizationDemonstrated selective inhibition of 5-lipoxygenase over cyclooxygenase. nih.gov
Hippocampal Slices (CA1 Neurons) Neuronal SignalingBlocked the M-current augmentation by somatostatin, implicating 5-LOX products (like LTC4) in the response. escholarship.orgjneurosci.org
Human Leukocytes Inflammation and Arachidonic Acid MetabolismUsed to differentiate the effects of 5-LOX inhibition from other pathways in inflammatory cells. thieme-connect.com

Role in In Vitro Inflammation Models

Potential as a Template for Novel Pharmacological Agents (without drug development specifics)

The chemical nature of leukotrienes themselves, particularly the unstable epoxide LTA4, presents a significant challenge for their direct use in research or as therapeutic agents. nih.govharvard.edu The development of this compound represents a successful strategy to overcome this limitation. rsc.org By replacing the unstable 5,6-epoxide ring of LTA4 with a chemically robust cyclopropane (B1198618) ring, a stable and biologically active analog was created. nih.govrsc.org

This structural modification provides a valuable proof of concept. The ability to create a stable molecule that retains specific biological activity as an enzyme inhibitor suggests that the core structure of 5,6-MLTA4 can serve as a foundational template. nih.gov Researchers can envision using this stabilized scaffold to design new molecules with modified properties. The core structure offers a starting point for creating other analogs aimed at probing the active sites of enzymes within the leukotriene cascade, such as LTA4 hydrolase or LTC4 synthase. nih.govfrontiersin.org Therefore, 5,6-MLTA4 is not only a tool for inhibiting 5-LOX but also a structural foundation for creating novel pharmacological probes to explore the broader leukotriene pathway.

Future Research Directions

Elucidation of Residual Undefined Biological Activities

While 5,6-M-LTA4 is well-documented as a selective inhibitor of 5-lipoxygenase, a comprehensive understanding of its full spectrum of biological activities remains to be elucidated. rice.edudatapdf.comthieme-connect.com Initial studies have confirmed its role as a stable and biologically active analogue of the naturally occurring and highly unstable leukotriene A4. biochem2.comdntb.gov.ua However, the potential for additional, as-yet-undefined biological functions warrants further investigation. Future research should focus on exploring its effects on other cellular pathways and its potential interactions with a broader range of biological targets beyond the 5-lipoxygenase enzyme. For instance, its influence on other lipoxygenase or cyclooxygenase enzymes has been a point of interest, with some studies indicating a lack of inhibition for cyclooxygenase and 12-lipoxygenase. datapdf.comalljournals.cn The methyl ester form of 5,6-M-LTA4 has been noted to block the augmenting action of somatostatin (B550006) and arachidonic acid on the M-current (IM) in hippocampal neurons, suggesting a potential role in neuronal signaling pathways. longecity.org A thorough investigation into these and other potential activities will provide a more complete pharmacological profile of this important molecule.

Advanced Synthetic Routes for Stereoselective Analogues

The development of advanced synthetic methodologies is crucial for producing stereoselective analogues of 5,6-M-LTA4. The initial synthesis of 5,6-M-LTA4 provided a stable and biologically active tool for studying the leukotriene pathway. biochem2.comdntb.gov.ua Building upon this, the synthesis of various analogues can help in dissecting the structure-activity relationships and identifying even more potent and selective compounds. jst.go.jpresearchgate.net

Future synthetic strategies should aim for:

Enhanced Stereocontrol: Developing more efficient and highly stereoselective routes to access specific isomers of 5,6-M-LTA4 and its analogues. This is critical as the biological activity of leukotrienes and their analogues is often highly dependent on their stereochemistry.

Diversity-Oriented Synthesis: Creating libraries of diverse analogues by modifying different parts of the 5,6-M-LTA4 scaffold. This can be achieved through techniques like parallel synthesis and the use of versatile building blocks.

Improved Efficiency and Scalability: Devising synthetic routes that are not only elegant in their chemical transformations but are also practical for producing larger quantities of these compounds for extensive biological testing.

Recent advancements in synthetic organic chemistry, such as new catalytic methods and stereoselective reactions, can be leveraged to achieve these goals. nih.govd-nb.info The synthesis of related polycyclic compounds and other leukotriene analogues provides a foundation for these future endeavors. jst.go.jpd-nb.info

High-Throughput Screening Methodologies for Novel Inhibitors

To accelerate the discovery of new and improved inhibitors of the leukotriene pathway, the development and implementation of high-throughput screening (HTS) methodologies are essential. uni-frankfurt.de While traditional assays have been instrumental, HTS allows for the rapid evaluation of large compound libraries, significantly increasing the chances of identifying novel lead compounds. nih.govresearchgate.net

Future efforts in this area should focus on:

Cell-Based Assays: Developing robust and miniaturized cell-based assays that can accurately measure the inhibition of leukotriene biosynthesis in a high-throughput format. Models using human cell lines like HL-60 and Mono Mac 6, which can be differentiated to express the 5-lipoxygenase pathway, have proven to be excellent systems for screening. nih.gov

Target-Based Assays: Designing and optimizing target-based HTS assays that directly measure the interaction of compounds with key enzymes in the leukotriene pathway, such as 5-lipoxygenase or FLAP. researchgate.netnih.gov Radioligand binding assays have been successfully developed for FLAP and could be adapted for HTS. researchgate.netnih.gov

Label-Free Technologies: Exploring the application of label-free detection methods, which can provide real-time kinetic data on compound binding and enzyme inhibition, offering a more detailed understanding of the mechanism of action of potential inhibitors.

The integration of these advanced screening techniques will undoubtedly expedite the identification of the next generation of leukotriene synthesis inhibitors. bohrium.comtandfonline.com

Application of Computational Chemistry and Machine Learning in SAR/QSAR for Analog Design

The integration of computational chemistry and machine learning is poised to revolutionize the design of novel 5,6-M-LTA4 analogues. nih.gov Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, powered by these computational tools, can provide deep insights into the molecular features required for potent and selective inhibition of the leukotriene pathway. researchgate.netbohrium.com

Key areas for future research include:

Advanced QSAR Modeling: Developing and validating robust QSAR models using diverse datasets of leukotriene pathway inhibitors. These models can be used to predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Machine Learning Algorithms: Employing a variety of machine learning algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNN), to build predictive models for inhibitor activity. uni-frankfurt.denih.govresearchgate.net These methods can handle complex and non-linear relationships between chemical structure and biological activity.

Structure-Based Drug Design: Utilizing the three-dimensional structures of target enzymes, such as 5-lipoxygenase and LTA4 hydrolase, to perform molecular docking and molecular dynamics simulations. uni-frankfurt.demdpi.com This allows for the visualization of binding modes and the rational design of analogues with improved affinity and selectivity.

Pharmacophore Modeling: Generating pharmacophore models based on the known active inhibitors to identify the essential chemical features required for biological activity. These models can then be used to screen virtual libraries for novel scaffolds. mdpi.comresearchgate.net

The synergy between computational modeling and experimental validation will accelerate the iterative process of drug design, leading to the development of more effective and safer therapeutic agents. nih.govbohrium.com

Exploration of Novel Target Interactions Beyond 5-Lipoxygenase

Future research should investigate:

Proteome-Wide Profiling: Employing techniques such as chemical proteomics and affinity-based pulldown assays to identify the full spectrum of proteins that interact with 5,6-M-LTA4 and its analogues within the cell.

Functional Genomics: Using technologies like CRISPR-Cas9 screening to identify genes and pathways that are modulated by 5,6-M-LTA4, providing clues to its potential alternative targets.

Interactions with Other Leukotriene Pathway Enzymes: While 5,6-M-LTA4 is a known inhibitor of 5-lipoxygenase, its potential to modulate the activity of other enzymes in the leukotriene cascade, such as LTA4 hydrolase or LTC4 synthase, warrants further investigation under various conditions. bohrium.comannualreviews.org

Receptor Binding Studies: Although not a primary focus to date, investigating the potential for 5,6-M-LTA4 or its metabolites to interact with leukotriene receptors could provide a more complete picture of its pharmacological effects. d-nb.infoacs.org

By expanding the scope of investigation beyond 5-lipoxygenase, researchers may uncover unexpected biological activities and novel therapeutic applications for this important class of molecules.

Q & A

Q. What safety protocols are essential when handling diazomethane in this compound synthesis?

  • Methodological Answer : Diazomethane requires strict containment (closed-system reactors, blast shields) due to explosivity. Use in situ generation (e.g., Diazald® with NaOH) to minimize storage risks. Personal protective equipment (chem-resistant gloves, face shields) and emergency protocols (neutralization with acetic acid) are mandatory. Institutional review boards (IRBs) must approve procedures, with toxicity data (LD50, MSDS) documented .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.